molecular formula C9H8Br2O3S B12008167 2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone

2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone

Cat. No.: B12008167
M. Wt: 356.03 g/mol
InChI Key: RJUPWKHOHNNHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone: is a chemical compound with the molecular formula .

  • It consists of a brominated phenyl ring attached to an ethanone (ketone) group.
  • The compound’s systematic name reflects its structure: it contains two bromine atoms (2,2-dibromo), a methylsulfonyl group (4-(methylsulfonyl)), and an ethanone moiety.
  • It is used in early discovery research and is part of a collection of unique chemicals .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves bromination of a suitable precursor, typically an acetophenone derivative.

      Reaction Conditions: Bromination can be achieved using bromine or other brominating agents under appropriate conditions.

      Industrial Production: Information on large-scale industrial production methods is limited due to its research-oriented nature.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).

      Medicine: Limited information, but it may have applications in drug discovery.

      Industry: Not widely used industrially due to its specialized nature.

  • Mechanism of Action

    • Specific mechanisms are not well-documented, but it likely interacts with cellular targets via electrophilic reactions.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of bromine substitution, methylsulfonyl group, and ketone functionality distinguishes it from other compounds.

    Remember that while this compound has intriguing properties, further research is essential to fully understand its potential applications and mechanisms of action

    Properties

    Molecular Formula

    C9H8Br2O3S

    Molecular Weight

    356.03 g/mol

    IUPAC Name

    2,2-dibromo-1-(4-methylsulfonylphenyl)ethanone

    InChI

    InChI=1S/C9H8Br2O3S/c1-15(13,14)7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3

    InChI Key

    RJUPWKHOHNNHHT-UHFFFAOYSA-N

    Canonical SMILES

    CS(=O)(=O)C1=CC=C(C=C1)C(=O)C(Br)Br

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.